molecular formula C8H15NO2 B3358331 Methyl 2-methylpiperidine-1-carboxylate CAS No. 78999-63-0

Methyl 2-methylpiperidine-1-carboxylate

Cat. No.: B3358331
CAS No.: 78999-63-0
M. Wt: 157.21 g/mol
InChI Key: NDHBUUZJQUTHJU-UHFFFAOYSA-N
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Description

Methyl 2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a methyl ester group at the 1-position and a methyl substituent at the 2-position of the heterocyclic ring. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the conformational rigidity of the piperidine ring with the reactivity of the ester moiety, enabling applications in catalysis, medicinal chemistry, and materials science.

Properties

IUPAC Name

methyl 2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-5-3-4-6-9(7)8(10)11-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHBUUZJQUTHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293315
Record name methyl 2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78999-63-0
Record name NSC88576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of Methyl 2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Impact : Methyl esters (e.g., this compound) are smaller and more hydrolytically labile than tert-butyl esters, which offer enhanced steric protection and stability under acidic conditions .
  • Substituent Effects : Additional groups like bromomethyl () or ethyl () alter reactivity and physicochemical properties. For example, bromomethyl derivatives enable further functionalization via nucleophilic substitution .
  • Stereochemistry : Chiral analogs like (S)-tert-Butyl 2-methylpiperidine-1-carboxylate highlight the importance of enantiomeric purity in biological activity or asymmetric synthesis .

Reactivity and Stability

  • Hydrolytic Stability : Methyl esters hydrolyze faster in basic media, whereas tert-butyl esters resist hydrolysis unless exposed to acidic environments. This impacts their utility in drug delivery systems .
  • Thermal Stability : Bulkier tert-butyl groups enhance thermal stability, making them preferable in high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-methylpiperidine-1-carboxylate, and how can purity be ensured?

  • Methodology : Synthesis typically involves carbamate formation via reaction of 2-methylpiperidine with methyl chloroformate under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Purity validation requires NMR (¹H/¹³C) and GC-MS to confirm absence of unreacted starting materials or side products .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

Q. How is the structural conformation of this compound characterized?

  • Experimental Design : X-ray crystallography is ideal for resolving the piperidine ring puckering. Use programs like SHELX for structure refinement . For computational analysis, apply Cremer-Pople parameters to quantify ring puckering amplitude (e.g., θ and φ angles) .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) to validate geometry .

Q. What safety protocols are critical when handling this compound in vitro?

  • Procedures : Follow GHS guidelines: avoid inhalation, use local exhaust ventilation, and store in sealed containers. In case of skin contact, wash immediately with soap/water for 15+ minutes .
  • Toxicological Note : Limited toxicological data exist; assume acute toxicity and prioritize exposure minimization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical electronic properties?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., using B3LYP hybrid functional) to predict HOMO/LUMO energies and electrostatic potential maps. Compare with experimental UV-Vis and cyclic voltammetry data .
  • Case Study : If experimental bandgaps deviate from DFT predictions, assess solvent effects (PCM model) or basis set limitations (e.g., 6-311++G** vs. 6-31G*) .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Experimental Design : Optimize solvent polarity (e.g., ethanol/water mixtures) and temperature gradients. Use WinGX for data integration and SHELXL for refinement .
  • Troubleshooting : If twinning occurs, employ SHELXL’s TWIN/BASF commands to model disorder .

Q. How does the compound’s piperidine ring conformation influence its reactivity or biological interactions?

  • Analysis : Calculate Cremer-Pople puckering parameters (q, θ, φ) from crystallographic data to classify ring geometry (e.g., chair vs. boat). Correlate with steric effects in nucleophilic reactions or binding affinity in docking studies .
  • Example : A twisted boat conformation may enhance steric accessibility for carboxylate group reactions .

Key Considerations for Researchers

  • Structural Refinement : Always cross-validate crystallographic data with computational models to resolve ambiguities in ring conformation .
  • Safety Compliance : Document hazard mitigation strategies in institutional protocols, referencing GHS guidelines .
  • Data Reproducibility : Publish detailed synthetic procedures and crystallographic .cif files in supplementary materials, adhering to IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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